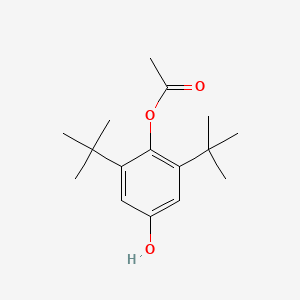
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate
概述
描述
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is an organic compound with the chemical formula C16H24O3. It is a phenolic antioxidant commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .
准备方法
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is typically synthesized by reacting 2,6-di-tert-butylphenol with acetic anhydride under acidic conditions . The reaction involves the acetylation of the hydroxyl group on the phenol ring, resulting in the formation of the acetate ester. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
化学反应分析
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its phenolic form. Reducing agents such as sodium borohydride are commonly used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
科学研究应用
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
作用机制
The antioxidant activity of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance . This mechanism helps protect polymers and other materials from oxidative degradation.
相似化合物的比较
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is similar to other phenolic antioxidants such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds are used as antioxidants, but BHT is more commonly used in food and cosmetics.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: This compound also exhibits antioxidant properties but is used more in chemical synthesis and research.
The uniqueness of this compound lies in its specific application as a stabilizer in industrial materials, providing enhanced durability and resistance to oxidative degradation compared to other similar compounds .
属性
IUPAC Name |
(2,6-ditert-butyl-4-hydroxyphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZEOWXZNQGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
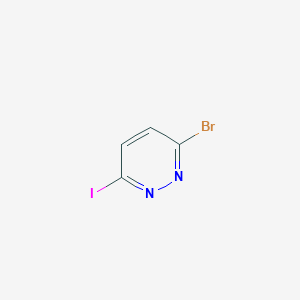
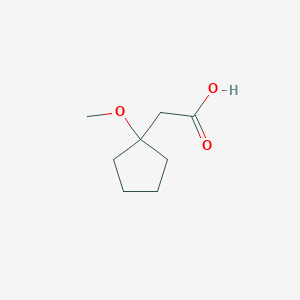
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
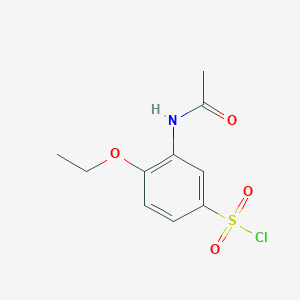
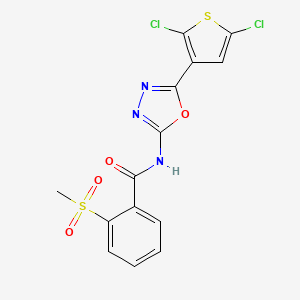
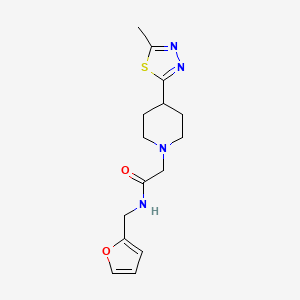
![3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2981523.png)
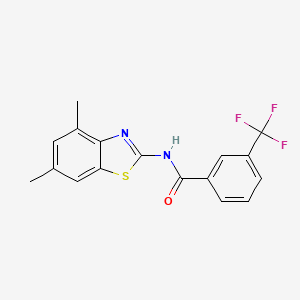

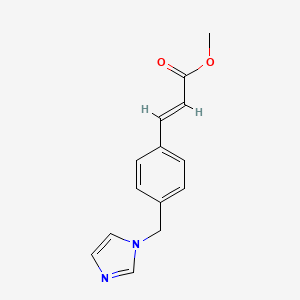
![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)
![1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2981530.png)
![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)
